molecular formula C7H3FINS B1442114 2-Fluoro-4-iodo-1-isothiocyanatobenzene CAS No. 945530-32-5

2-Fluoro-4-iodo-1-isothiocyanatobenzene

Cat. No.: B1442114
CAS No.: 945530-32-5
M. Wt: 279.08 g/mol
InChI Key: FUFNKKOFSVIDJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-Fluoro-4-iodoaniline with thiophosgene under controlled conditions to yield the desired isothiocyanate compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for 2-Fluoro-4-iodo-1-isothiocyanatobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-1-isothiocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.

    Oxidation and Reduction: Formation of sulfonyl or amine derivatives.

Scientific Research Applications

2-Fluoro-4-iodo-1-isothiocyanatobenzene is utilized in various scientific research applications:

    Chemistry: As a building block for the synthesis of complex organic molecules, particularly in the development of inhibitors for biological targets.

    Biology: Used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-1-isothiocyanatobenzene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and enzymes. This covalent modification can inhibit the activity of target enzymes or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and iodine substituents, which can influence its reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

2-fluoro-4-iodo-1-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FINS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFNKKOFSVIDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thiophosgene (3.55 ml, 46.4 mmol) was added to a rapidly-stirred mixture of 2-fluoro-4-iodoaniline (10.0 g, 42.2 mmol) in CHCl3 (200 ml) and water (100 ml). The mixture was stirred at r.t. for 16 h. The organic phase was dried (Na2SO4) and concentrated in vacuo to give the title compound as an off-white crystalline solid (11.8 g, quant.). δH (DMSO-d6) 7.87 (1H, dd, J 1.8, 9.5 Hz), 7.63 (1H, ddd, J 1.0, 1.8, 8.4 Hz), 7.25 (1H, dd, J 8.2, 8.4 Hz).
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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